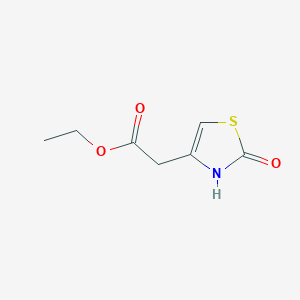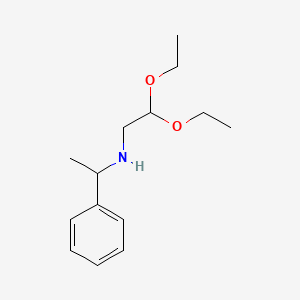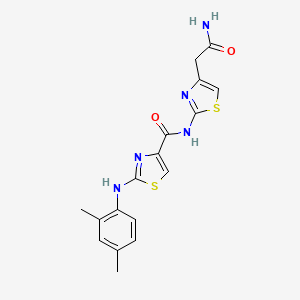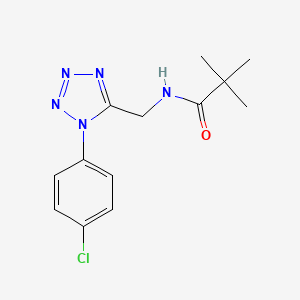![molecular formula C21H25N3O3 B2661287 N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 400087-95-8](/img/structure/B2661287.png)
N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide, commonly known as DIMEB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and material science. DIMEB is a member of the malonamide family of compounds, which are known for their diverse biological and chemical properties.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate to form the corresponding hydrazone. The hydrazone is then reacted with methyl chloroformate to form the corresponding carbamate. The carbamate is then reacted with hydroxylamine hydrochloride to form the oxime. The oxime is then reacted with malonic acid in the presence of acetic anhydride to form the final product.
Starting Materials
2,4-dimethylphenylhydrazine, ethyl acetoacetate, methyl chloroformate, hydroxylamine hydrochloride, malonic acid, acetic anhydride
Reaction
Step 1: Reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate in ethanol to form the corresponding hydrazone., Step 2: Reaction of the hydrazone with methyl chloroformate in the presence of triethylamine to form the corresponding carbamate., Step 3: Reaction of the carbamate with hydroxylamine hydrochloride in ethanol to form the oxime., Step 4: Reaction of the oxime with malonic acid in the presence of acetic anhydride and pyridine to form the final product.
Mecanismo De Acción
The mechanism of action of DIMEB is based on its ability to inhibit the activity of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo synthesis of pyrimidine nucleotides. DHODH catalyzes the oxidation of dihydroorotate to orotate, which is then converted to uridine monophosphate (UMP) and ultimately to other pyrimidine nucleotides. DIMEB inhibits DHODH by binding to the enzyme's active site, thereby preventing the oxidation of dihydroorotate. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
DIMEB has been shown to exhibit potent anticancer and antimicrobial activity in vitro. In addition, it has been shown to exhibit anti-inflammatory and antioxidant activity. DIMEB has also been investigated for its potential as a neuroprotective agent. It has been shown to protect against oxidative stress and neuroinflammation in animal models of Parkinson's disease and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of DIMEB is its potent anticancer and antimicrobial activity, which makes it a promising candidate for drug discovery. In addition, DIMEB has been shown to exhibit low toxicity in animal models, which is a desirable characteristic for a potential drug candidate. However, one of the limitations of DIMEB is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is its relatively high cost, which can limit its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on DIMEB. One direction is to investigate its potential as a drug candidate for the treatment of cancer and infectious diseases. Another direction is to investigate its potential as a neuroprotective agent for the treatment of neurodegenerative diseases. In addition, further studies are needed to elucidate the mechanism of action of DIMEB and to optimize its pharmacological properties, such as solubility and bioavailability. Finally, the synthesis of DIMEB derivatives with improved activity and selectivity could lead to the development of more potent and specific drug candidates.
Aplicaciones Científicas De Investigación
DIMEB has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. DIMEB acts by inhibiting the activity of the enzyme dihydroorotate dehydrogenase, which is involved in the de novo synthesis of pyrimidine nucleotides. This inhibition leads to the depletion of intracellular pyrimidine nucleotides, resulting in cell cycle arrest and apoptosis.
DIMEB has also been investigated for its potential as an antimicrobial agent. It has been shown to exhibit potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans. This activity is thought to be due to the inhibition of bacterial and fungal cell wall synthesis.
Propiedades
IUPAC Name |
N,N'-bis(2,4-dimethylphenyl)-2-[(E)-methoxyiminomethyl]propanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-13-6-8-18(15(3)10-13)23-20(25)17(12-22-27-5)21(26)24-19-9-7-14(2)11-16(19)4/h6-12,17H,1-5H3,(H,23,25)(H,24,26)/b22-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGKXVOLNIYRFB-WSDLNYQXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C=NOC)C(=O)NC2=C(C=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)C(/C=N/OC)C(=O)NC2=C(C=C(C=C2)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~,N~3~-bis(2,4-dimethylphenyl)-2-[(methoxyimino)methyl]malonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-methylpyrazolo[1,5-a]quinazoline](/img/structure/B2661204.png)




![N-(4-carbamoylphenyl)-1-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]pyrrolidine-2-carboxamide](/img/structure/B2661210.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]-3-methylsulfanylbenzamide](/img/structure/B2661213.png)

![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-((4-methoxyphenyl)sulfonyl)propanamide hydrochloride](/img/structure/B2661217.png)

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2661222.png)

![N-(2-chlorophenyl)-8-oxo-4,5,6,8-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocine-3(2H)-carbothioamide](/img/structure/B2661225.png)